![molecular formula C10H11F3N2O3 B3023380 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol CAS No. 115416-49-4](/img/structure/B3023380.png)

3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol

Overview

Description

Synthesis Analysis

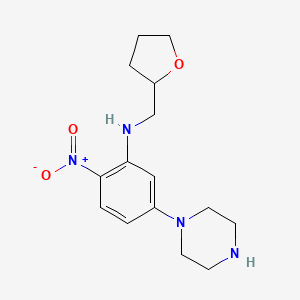

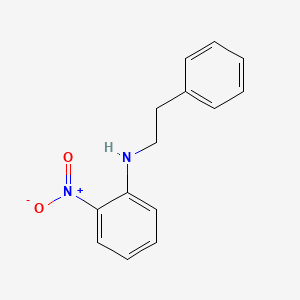

The synthesis of compounds related to 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol involves multi-step chemical processes. In the case of isomeric (3,3,3-trifluoropropyl)anilines, the synthesis begins with nitrobenzaldehydes, which are converted into 3-(nitrophenyl)propanoic acids. The carboxylic group of these acids is then transformed into a trifluoromethyl group using sulfur tetrafluoride (SF4) . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis by incorporating the appropriate aniline and alcohol components.

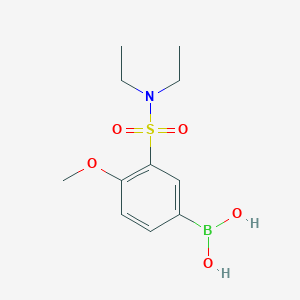

Molecular Structure Analysis

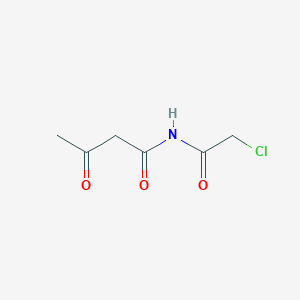

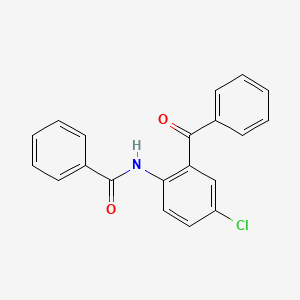

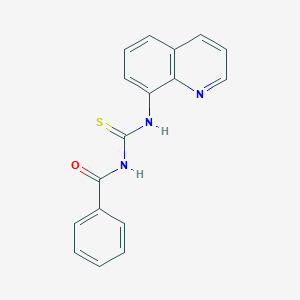

The molecular structure of compounds with trifluoromethyl groups is characterized by the presence of the strongly electron-withdrawing CF3 group. This group influences the electronic properties of the molecule, which can be seen in the synthesis of neutral Ni(II) complexes derived from anilino-substituted enone ligands. These ligands bear trifluoromethyl and trifluoroacetyl substituents, which affect the complex's activity in ethylene polymerization . The presence of the nitro group in this compound would add to the electron-withdrawing nature of the molecule, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

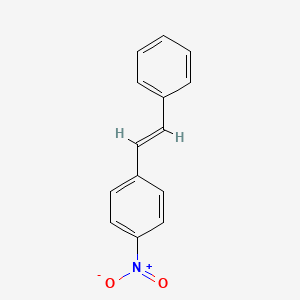

The chemical reactivity of nitro and trifluoromethyl groups is well-documented. For instance, the synthesis of energetic materials containing an N(O)N-N fragment demonstrates the reactivity of nitro compounds in forming stable structures with high enthalpies of formation . The nitro group in this compound would be expected to participate in various chemical reactions, potentially including reduction to an amine or participation in coupling reactions.

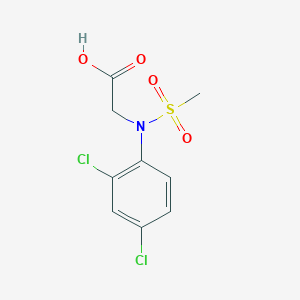

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing nitro and trifluoromethyl groups are influenced by these functional groups. The trifluoromethyl group imparts a high degree of electronegativity and can affect the boiling point, density, and solubility of the compound . The nitro group is associated with energetic materials and can contribute to the thermal stability and explosive properties of a compound . The specific physical and chemical properties of this compound would need to be determined experimentally, but it is likely to exhibit characteristics similar to other nitro and trifluoromethyl-containing compounds.

Scientific Research Applications

Environmental Impact and Degradation

- Degradation of Nitisinone : Nitisinone, a compound related to the query by its nitro and trifluoromethyl groups, was studied for its stability and degradation products under various conditions using LC-MS/MS. The study highlighted nitisinone's environmental impact and its degradation pathways, offering insights into the stability of similar compounds in environmental and biological contexts (Barchańska et al., 2019).

Environmental Fate of Chemical Compounds

- Environmental Fate of TFM : The environmental fate and effects of 3-trifluoromethyl-4-nitrophenol (TFM) were reviewed, focusing on its use in controlling sea lamprey populations in the Great Lakes. The study provides an example of how specific nitro- and trifluoromethyl-substituted compounds interact with the environment and their transient effects on ecosystems (Hubert, 2003).

High Energy Materials Research

- Advances in Nitro-1,2,4-triazole-3-one (NTO) : Research on 5-Nitro-1,2,4-triazole-3-one (NTO), focusing on synthesis strategies, performance, and applications, reflects the interest in nitro-substituted compounds for high-energy materials. Such studies are relevant to understanding the potential applications of similar nitro-substituted chemicals in various industries (Hanafi et al., 2019).

Atmospheric Chemistry

- Nitrated Phenols in the Atmosphere : A review on the occurrence and sources of atmospheric nitrophenols, including analytical techniques for their identification, offers a perspective on the atmospheric relevance of nitro-substituted chemicals. Such insights are critical for assessing the environmental impact of these compounds (Harrison et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-[4-nitro-2-(trifluoromethyl)anilino]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O3/c11-10(12,13)8-6-7(15(17)18)2-3-9(8)14-4-1-5-16/h2-3,6,14,16H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTFJGOLYNHARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387802 | |

| Record name | 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115416-49-4 | |

| Record name | 3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

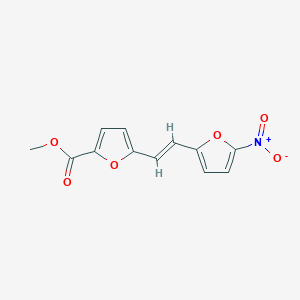

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[1-(1-adamantyl)ethyl]-2-hydroxybenzamide](/img/structure/B3023300.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

![N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B3023313.png)